molecular formula C8H16ClNO2 B1338097 Ethyl 3-piperidinecarboxylate hydrochloride CAS No. 4842-86-8

Ethyl 3-piperidinecarboxylate hydrochloride

Cat. No. B1338097
CAS RN: 4842-86-8
M. Wt: 193.67 g/mol
InChI Key: ZCEGLOKZSLNARG-UHFFFAOYSA-N
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Description

Ethyl 3-piperidinecarboxylate hydrochloride is a chemical compound with the CAS Number: 4842-86-8 . It has a molecular weight of 193.67 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The Inchi Code for Ethyl 3-piperidinecarboxylate hydrochloride is 1S/C8H15NO2.ClH/c1-2-11-8 (10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .


Physical And Chemical Properties Analysis

Ethyl 3-piperidinecarboxylate hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Ethyl 3-piperidinecarboxylate hydrochloride, focusing on unique applications across various fields:

Amino Acid Synthesis

Ethyl 3-piperidinecarboxylate hydrochloride is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds, which is a fundamental step in amino acid synthesis .

Peptide Synthesis

This compound also finds application in peptide synthesis. It can activate phosphate groups to form phosphomonoesters and phosphodiesters, which are essential in peptide bond formation .

Medicinal Chemistry

In medicinal chemistry, Ethyl 3-piperidinecarboxylate hydrochloride serves as a building block for the synthesis of receptor agonists and antagonists. It’s also used as a starting reagent in the synthesis of various pharmacologically active molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Future Directions

Piperidines play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

ethyl piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEGLOKZSLNARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512500
Record name Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-piperidinecarboxylate hydrochloride

CAS RN

4842-86-8
Record name Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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